Ethyl 5-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate dihydrochloride
CAS No.: 473567-97-4
Cat. No.: VC4256930
Molecular Formula: C23H28Cl2N2O4
Molecular Weight: 467.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 473567-97-4 |
|---|---|
| Molecular Formula | C23H28Cl2N2O4 |
| Molecular Weight | 467.39 |
| IUPAC Name | ethyl 5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C23H26N2O4.2ClH/c1-3-28-23(27)21-20-17(15-25-13-11-24(2)12-14-25)18(26)9-10-19(20)29-22(21)16-7-5-4-6-8-16;;/h4-10,26H,3,11-15H2,1-2H3;2*1H |
| Standard InChI Key | YCCSHOQUMOVUHT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=CC=C4.Cl.Cl |
Introduction
Overview of the Compound
Ethyl 5-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate dihydrochloride is a synthetic organic compound. It belongs to the benzofuran class of molecules, which are characterized by a fused benzene and furan ring system. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may interact with biological targets.
Key Properties:
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Molecular Formula: C23H26N2O4·2HCl
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Molecular Weight: 431.39 g/mol (including dihydrochloride)
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IUPAC Name: Ethyl 5-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate dihydrochloride
Structural Features
The compound is structured around a benzofuran core with several functional groups:
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Hydroxy Group (-OH): Located at position 5 of the benzofuran ring, contributing to hydrogen bonding potential.
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Piperazine Substitution: A methylated piperazine moiety attached via a methylene bridge at position 4, enhancing solubility and potential bioactivity.
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Phenyl Group: Positioned at position 2, providing hydrophobic interactions.
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Carboxylic Acid Ester: An ethyl ester group at position 3, likely influencing lipophilicity.
Visualization:
| Feature | Position on Structure |
|---|---|
| Hydroxy group (-OH) | Position 5 |
| Piperazine substitution | Position 4 |
| Phenyl group (-C6H5) | Position 2 |
| Ethyl ester (-COOEt) | Position 3 |
Synthesis Pathway
The synthesis of this compound typically involves:
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Formation of the benzofuran core through cyclization reactions.
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Introduction of the phenyl group at position 2 via electrophilic aromatic substitution.
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Functionalization at position 4 with a piperazine moiety using alkylation reactions.
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Esterification at position 3 to form the ethyl carboxylate group.
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Conversion to the dihydrochloride salt for enhanced solubility and stability.
Applications and Potential Uses
This compound's structural features suggest potential applications in:
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Pharmaceutical Development:
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The piperazine moiety is commonly found in bioactive compounds, including antipsychotics and antihistamines.
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The hydroxy and ester groups may enhance receptor binding or metabolic stability.
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Biological Research:
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Investigating interactions with enzymes or receptors due to its aromatic and heterocyclic structure.
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